molecular formula C12H14ClN3O2 B2375777 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1797716-80-3

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B2375777
CAS No.: 1797716-80-3
M. Wt: 267.71
InChI Key: ROOXNFCDQUGQSC-UHFFFAOYSA-N
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Description

“2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a unique chemical compound with the molecular formula C12H14ClN3O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesized compounds were characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular weight of “this compound” is 267.71 . The InChI code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 267.71 .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of a compound related to 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride, providing detailed structural characterization and analysis of its crystal structure, confirming its monoclinic system properties (Mamatha S.V et al., 2019).

Biological Activity

  • Research into similar oxadiazole compounds revealed significant antibacterial and hemolytic activities, suggesting potential applications in antimicrobial treatments (Samreen Gul et al., 2017).
  • Another study synthesized derivatives of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide and evaluated their anti-inflammatory properties, indicating potential therapeutic applications (M. Somashekhar & R. Kotnal, 2019).

Antimicrobial Evaluation

  • A series of new derivatives of 4-(2-chloroethyl)morpholine hydrochloride were synthesized and tested for antibacterial and hemolytic activities, showing good potential relative to reference standards (Aziz ur-Rehman et al., 2021).

Molecular Docking and Anticancer Activity

  • A compound synthesized from a morpholine-based derivative showed promising anti-breast cancer activity in molecular docking studies, indicating its potential as an anticancer agent (Praveen Kumar et al., 2021).

Safety and Hazards

The compound is classified as a combustible solid . The safety information includes precautionary statements such as P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the oxadiazole derivative and the biomolecule .

Cellular Effects

Oxadiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that oxadiazole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Oxadiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Oxadiazole derivatives have been shown to be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Oxadiazole derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .

Subcellular Localization

Oxadiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)12-14-11(15-17-12)10-8-13-6-7-16-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXNFCDQUGQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NOC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine (intermediate 27, 900 mg, 2.80 mmol) in 1,2-dichloroethane (2.0 ml) was added chloroethyl chloroformate (0.46 ml, 4.20 mmol), and the reaction mixture was stirred at 70° C. for 4 hours. The reaction mixture was concentrated in vacuo. After removal of the solvent, the residue was dissolved in methanol (2.0 ml), and the solution was stirred under reflux for one hour. When the reaction was complete (checked by thin layer chromatography), the reaction mixture was concentrated in vacuo. The resulting 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)-morpholine hydrochloride (intermediate 28) was used for next reaction without further purification.
Name
4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine
Quantity
900 mg
Type
reactant
Reaction Step One
Name
intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One

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